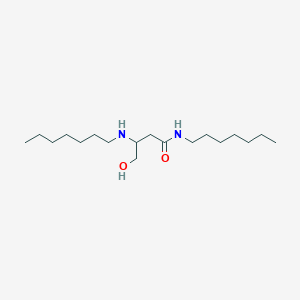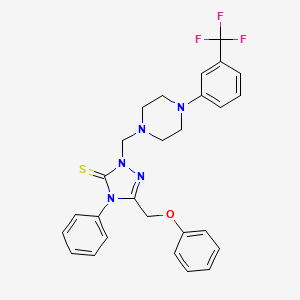
3-(Phenoxymethyl)-4-phenyl-1-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenoxymethyl)-4-phenyl-1-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is notable for its diverse pharmacological properties and potential applications in medicinal chemistry. The presence of the trifluoromethyl group and the triazole ring contributes to its unique chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenoxymethyl)-4-phenyl-1-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Phenoxymethyl Group: This step involves the reaction of phenol with formaldehyde to form phenoxymethyl chloride, which is then reacted with the triazole derivative.
Attachment of the Piperazine Moiety: The piperazine derivative is introduced through a nucleophilic substitution reaction, often using a suitable base to facilitate the reaction.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a radical trifluoromethylation reaction, which can be catalyzed by transition metals.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups, leading to various reduced derivatives.
Substitution: The phenyl and piperazine groups can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound exhibits significant activity against various pathogens. It has been studied for its antimicrobial, antifungal, and antiviral properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(Phenoxymethyl)-4-phenyl-1-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This compound can modulate signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one
- Trifluoromethylated Pyrazoles
- Phenylpiperazine Derivatives
Uniqueness
Compared to similar compounds, 3-(Phenoxymethyl)-4-phenyl-1-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione stands out due to its unique combination of a triazole ring, a phenoxymethyl group, and a trifluoromethylated piperazine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H26F3N5OS |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
5-(phenoxymethyl)-4-phenyl-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C27H26F3N5OS/c28-27(29,30)21-8-7-11-23(18-21)33-16-14-32(15-17-33)20-34-26(37)35(22-9-3-1-4-10-22)25(31-34)19-36-24-12-5-2-6-13-24/h1-13,18H,14-17,19-20H2 |
InChI Key |
JAFLLZSWXQRZLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C(=S)N(C(=N2)COC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


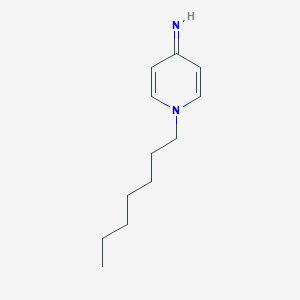
![2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11098295.png)
![N-(2,4-dimethylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B11098298.png)
![(2Z)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11098306.png)
![4-methyl-N-{2-[(3-methylphenyl)carbamoyl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11098312.png)
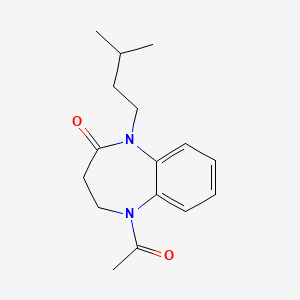
acetyl}hydrazinylidene)butanamide](/img/structure/B11098327.png)
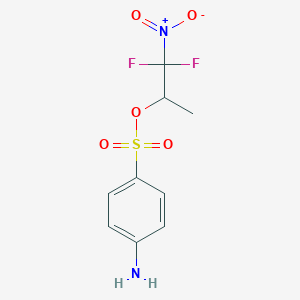
![1-[(Z)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]naphthalen-2-ol](/img/structure/B11098331.png)
![O-{4-[(4-iodophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B11098335.png)
![4-[({6-[(2,2,3,3-Tetrafluoropropoxy)carbonyl]cyclohex-3-en-1-yl}carbonyl)amino]benzoic acid](/img/structure/B11098349.png)
![Benzene-1,4-diyl bis[5-(azepan-1-ylsulfonyl)-2-chlorobenzoate]](/img/structure/B11098351.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11098360.png)
